3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core, a benzylpiperidine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials , and 1,2,4-triazolo[4,3-a]quinoxalines , have been studied for their interactions with various biological targets
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can affect the mitochondrial pathway in cancer cells .
Pharmacokinetics
Pharmacokinetic studies have been performed on similar compounds . These studies can provide insights into the bioavailability of the compound and its potential as a drug candidate.
Result of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives can induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the benzylpiperidine moiety: This step involves the reaction of the triazolopyrimidine intermediate with a benzylpiperidine derivative, often through nucleophilic substitution or addition reactions.
Attachment of the phenyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or the attached functional groups.
Scientific Research Applications
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazolopyrimidine core and may have similar chemical and biological properties.
Benzylpiperidines: Compounds with the benzylpiperidine moiety may exhibit similar pharmacological activities.
Phenyl-substituted compounds: Compounds with phenyl groups may have comparable chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c31-22-16-21(20-9-5-2-6-10-20)30-24(26-22)27-28-25(30)33-17-23(32)29-13-11-19(12-14-29)15-18-7-3-1-4-8-18/h1-10,16,19H,11-15,17H2,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDSTDAXKRSOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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